Bungeiside D

Descripción general

Descripción

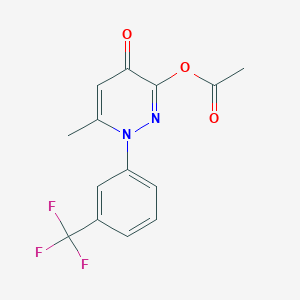

Bungeiside D is one of the four new glucosides (Bungeiside A, B, C, and D) that were isolated from the roots of Cynanchum bungei DECNE . It is a compound that has been studied for its potential medicinal properties .

Molecular Structure Analysis

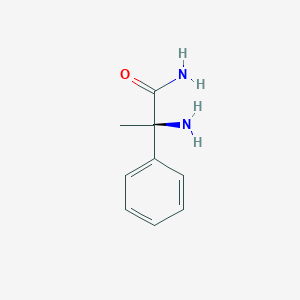

The molecular structure of Bungeiside D was determined by chemical and spectroscopic methods, including two-dimensional nuclear magnetic resonance (2D NMR) techniques . The specific details of the molecular structure are not provided in the available resources.Aplicaciones Científicas De Investigación

Isolation and Characterization

Bungeiside D, along with other glucosides like bungeiside A, B, and C, has been isolated from the roots of Cynanchum bungei Decne. These compounds' structures were determined using chemical and spectroscopic methods, notably two-dimensional nuclear magnetic resonance (2D NMR) techniques. This research laid the groundwork for understanding bungeiside D's chemical properties and potential applications in scientific research (Li et al., 1992).

Separation and Purification Techniques

A high-speed counter-current chromatography (HSCCC) method was developed for the separation and purification of bungeiside A, B, and D from Cynanchum bungei Decne. This method proved effective for isolating components with similar structures, low concentrations, and high polarity, such as bungeiside D (Sun et al., 2011).

Pharmacological Research

While direct studies on bungeiside D are limited, research on closely related compounds and species provides insight into potential pharmacological applications. For instance, danshen (Salvia miltiorrhiza Bunge), a traditional Chinese medicine, has shown protective effects in colon and prostate cancer patients. Bioactive compounds in danshen, like dihydroisotanshinone I, inhibit cancer cell proliferation and induce apoptosis, suggesting a potential research pathway for bungeiside D in oncology (Lin et al., 2017), (Wu et al., 2017).

Direcciones Futuras

The future directions for the research on Bungeiside D could involve further exploration of its potential medicinal properties, detailed analysis of its synthesis process, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards. More comprehensive and detailed studies are needed to fully understand the potential of Bungeiside D .

Propiedades

IUPAC Name |

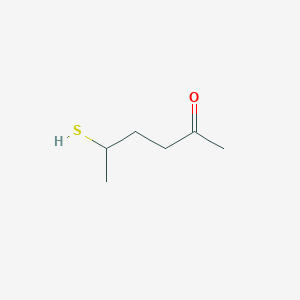

1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12/c1-7(20)9-3-2-8(4-10(9)21)30-19-17(27)15(25)14(24)12(31-19)6-29-18-16(26)13(23)11(22)5-28-18/h2-4,11-19,21-27H,5-6H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOIOWJTRVFMHP-BMVMOQKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164279 | |

| Record name | Bungeiside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bungeiside D | |

CAS RN |

149475-54-7 | |

| Record name | Bungeiside D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149475547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bungeiside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)